2-Oxooctahydro-1-benzofuran-3-carboxamide

Description

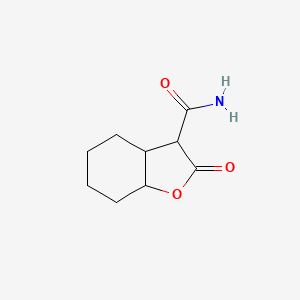

Structure

2D Structure

3D Structure

Properties

CAS No. |

13134-09-3 |

|---|---|

Molecular Formula |

C9H13NO3 |

Molecular Weight |

183.20 g/mol |

IUPAC Name |

2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C9H13NO3/c10-8(11)7-5-3-1-2-4-6(5)13-9(7)12/h5-7H,1-4H2,(H2,10,11) |

InChI Key |

VNELTPNAGLOGGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C(C(=O)O2)C(=O)N |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of Cyclization and Ring Formation

The formation of the octahydro-1-benzofuran skeleton, a fused γ-lactone system, is typically achieved through intramolecular cyclization reactions. Various catalytic and non-catalytic methods have been developed for the synthesis of benzofuran (B130515) derivatives, the principles of which can be applied to the construction of this saturated analogue. nih.govnumberanalytics.com

Key mechanistic approaches include:

Acid-Catalyzed Cyclization: In a common pathway, a suitably substituted cyclohexene (B86901) or cyclohexane (B81311) precursor bearing a carboxylic acid and a hydroxyalkyl group can undergo acid-catalyzed intramolecular esterification, also known as lactonization. The reaction is initiated by protonation of the carboxylic acid or the hydroxyl group, enhancing the electrophilicity of the carboxyl carbon or generating a carbocation, which is then attacked by the nucleophilic hydroxyl group to form the five-membered lactone ring. wuxiapptec.com The regioselectivity of such cyclizations can be influenced by the stability of intermediate carbocations. wuxiapptec.com

Transition Metal-Catalyzed Cyclization: Palladium, copper, and ruthenium catalysts are extensively used in modern organic synthesis to construct benzofuran rings. numberanalytics.comacs.org For the saturated system, a palladium-catalyzed intramolecular hydroalkoxylation of a cyclohexenyl carboxylic acid could be a viable route. Similarly, copper-catalyzed cyclization of halo-substituted cyclohexyl acrylic acids can lead to the formation of the fused lactone ring. organic-chemistry.org These reactions often proceed through intermediates like palladacycles or copper acetylides, followed by reductive elimination or intramolecular nucleophilic attack. nih.govacs.org

Radical Cyclization: Free radical cyclization offers another pathway, particularly for constructing polycyclic systems. rsc.org A precursor containing a radical initiator and a suitable leaving group on a cyclohexyl backbone could undergo a 5-exo-trig cyclization to form the tetrahydrofuran (B95107) ring fused to the cyclohexane.

The table below summarizes various catalytic systems employed in the synthesis of benzofuran cores, which are adaptable for the synthesis of the octahydro-1-benzofuran moiety.

| Catalyst System | Precursor Type | Reaction Type | Reference |

| Palladium(II) Acetate / Copper(I) Iodide | o-Iodophenols and Terminal Alkynes | Sonogashira Coupling / Cyclization | organic-chemistry.org |

| Copper Bromide (CuBr) | o-Hydroxybenzaldehydes and Terminal Alkynes | Coupling / Cyclization | organic-chemistry.org |

| Ruthenium Catalyst | 1-Allyl-2-allyloxybenzenes | Isomerization / Ring-Closing Metathesis | organic-chemistry.org |

| Polyphosphoric Acid (PPA) | Acetal-substituted Aryl Ethers | Acid-Catalyzed Cyclization | wuxiapptec.com |

| Nickel Catalysts | Aryl Halides and Aryl Ketones | Intramolecular Nucleophilic Addition | acs.orgorganic-chemistry.org |

Detailed Analysis of Rearrangement Mechanisms

Rearrangement reactions are pivotal in the synthesis of complex heterocyclic structures, including fused lactones. While specific rearrangements for 2-Oxooctahydro-1-benzofuran-3-carboxamide are not extensively documented, analogous systems provide insight into potential mechanistic pathways.

Perkin Rearrangement: A classic example is the Perkin rearrangement, which involves the conversion of 3-halocoumarins into benzofuran-2-carboxylic acids. nih.gov This reaction proceeds via a base-catalyzed ring fission of the coumarin (B35378) lactone, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide, leading to ring contraction and formation of the furan (B31954) ring. nih.gov A similar rearrangement of a suitably substituted δ-lactone fused to a cyclohexane ring could hypothetically lead to the formation of the γ-lactone of the target molecule.

β-Lactone to γ-Lactone Rearrangement: The ring expansion of β-lactones to γ-lactones is a known transformation that proceeds through a carbocation intermediate. rsc.org For instance, a spiro bicyclic β-lactone attached to a cyclohexane ring could rearrange under thermal or acidic conditions. The mechanism involves the cleavage of the C-O bond of the β-lactone to form a tertiary carbocation, which is then trapped by the carboxylate oxygen to yield the more stable cis-fused bicyclic γ-lactone. rsc.org

Chalcone Rearrangements: The rearrangement of 2-hydroxychalcones is a versatile strategy for synthesizing benzofuran derivatives. nih.gov Depending on the reaction conditions, cyclized 2,3-dihydrobenzofurans can be selectively transformed into different benzofuran isomers. nih.gov This highlights how precursor structure and reaction conditions can dictate the final heterocyclic scaffold through rearrangement pathways.

The following table outlines key features of relevant rearrangement reactions.

| Rearrangement Name | Starting Material | Key Mechanistic Step | Product Type | Reference |

| Perkin Rearrangement | 3-Halocoumarin | Base-catalyzed ring fission, intramolecular nucleophilic substitution | Benzofuran-2-carboxylic acid | nih.gov |

| β-Lactone to γ-Lactone | Spiro Bicyclic β-Lactone | Carbocation formation and intramolecular trapping | Fused γ-Lactone | rsc.org |

| Chalcone Rearrangement | 2-Hydroxychalcone | Cyclization and selective transformation | 3-Acyl or 3-Formylbenzofurans | nih.gov |

| Baeyer-Villager Rearrangement | Cyclic Ketone | Peracid addition and migration of the more substituted carbon | Lactone | libretexts.org |

Nucleophilic and Electrophilic Reaction Mechanisms at the Benzofuran and Carboxamide Sites

The reactivity of this compound is dictated by the electrophilic and nucleophilic centers within its structure. Unlike aromatic benzofurans, which readily undergo electrophilic substitution, the saturated octahydro system's reactivity is centered on its functional groups. youtube.com

Electrophilic Sites: The primary electrophilic centers are the carbonyl carbons of the lactone and the carboxamide. These sites are susceptible to attack by nucleophiles.

Lactone Ring Opening: Under basic conditions (e.g., hydrolysis with NaOH), a nucleophile can attack the lactone carbonyl, leading to the cleavage of the ester bond and ring opening. This would result in a substituted cyclohexane derivative containing a hydroxyl group and a carboxylate. Under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack.

Carboxamide Reactions: The amide carbonyl is also an electrophilic center, though generally less reactive than the lactone carbonyl. It can undergo hydrolysis under strong acidic or basic conditions, although this typically requires harsher conditions than ester hydrolysis.

Nucleophilic Sites: The primary nucleophilic site is the nitrogen atom of the carboxamide group, which possesses a lone pair of electrons.

N-Alkylation/N-Acylation: The amide nitrogen can act as a nucleophile to react with electrophiles such as alkyl halides or acyl chlorides, leading to N-substituted derivatives.

Transamidation: The amide group can be exchanged in a transamidation reaction. This can be achieved by activating the amide, for example, by forming an N-acyl-Boc-carbamate intermediate, which is then susceptible to attack by another amine. mdpi.comnih.gov This modular approach allows for the diversification of the carboxamide moiety. mdpi.com

The C3 position, being alpha to the lactone carbonyl, possesses some acidity and could potentially be deprotonated with a strong base to form an enolate. This enolate could then react with various electrophiles, allowing for functionalization at this position.

Computational Elucidation of Reaction Energy Profiles and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the mechanisms of complex organic reactions. researchgate.net It allows for the calculation of reaction energy profiles, the identification of transition states, and the prediction of product regioselectivity. wuxiapptec.com

For the formation and reactions of this compound, computational studies can provide critical insights:

Cyclization Pathways: DFT calculations can be used to compare the activation energies of different potential cyclization pathways (e.g., acid-catalyzed vs. metal-catalyzed) to predict the most favorable reaction conditions. For acid-catalyzed cyclizations, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of key intermediates, such as an oxonium ion, can explain the observed regioselectivity. wuxiapptec.com For example, calculations might show that one potential cyclization site on a precursor ring has a more accessible molecular orbital for nucleophilic attack, leading to the preferential formation of one regioisomer over another. wuxiapptec.com

Rearrangement Energetics: The feasibility of potential rearrangement reactions can be assessed by calculating the energy barriers of the transition states. For a hypothetical β-lactone to γ-lactone rearrangement, computational studies could map the potential energy surface, confirming that the reaction proceeds through a carbocation intermediate and determining the stereochemical outcome by comparing the energies of different transition state conformations. rsc.org

Transition State Analysis: The geometry of transition states can be optimized to understand the bonding changes that occur during a reaction. For instance, in a palladium-catalyzed C-H activation step leading to a palladacycle intermediate, calculations can elucidate the concerted nature of the C-H bond breaking and Pd-C bond formation. mdpi.com

The following table presents a hypothetical example of calculated energy barriers for key mechanistic steps in a cyclization reaction, as would be determined by computational studies.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference for Methodology |

| Protonation & Dehydration | Formation of an oxonium ion intermediate from a diol precursor. | ~5-10 | wuxiapptec.comresearchgate.net |

| Ring Closure (Cyclization) | Intramolecular nucleophilic attack to form the five-membered ring. | ~10-15 | wuxiapptec.comresearchgate.net |

| Deprotonation | Final step to yield the neutral lactone product. | <5 | researchgate.net |

These computational approaches provide a molecular-level understanding that complements experimental observations, guiding the rational design of synthetic routes and the prediction of chemical reactivity.

Structure Activity Relationship Sar Studies of 2 Oxooctahydro 1 Benzofuran 3 Carboxamide Analogues

Conformational Analysis and its Impact on Biological Activity

The three-dimensional arrangement of a molecule is paramount to its interaction with biological targets. For analogues of 2-oxooctahydro-1-benzofuran-3-carboxamide, conformational rigidity and specific spatial orientations have been shown to be key determinants of potency.

In studies of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives as Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, the conformation of the carboxamide side chain is crucial. Potency can be enhanced by restricting the amide's conformation, for example, through the formation of an intramolecular hydrogen bond nih.gov. This restriction helps to lock the molecule into a bioactive conformation that fits optimally into the nicotinamide (B372718) pocket of the enzyme's active site, facilitating key hydrogen bonding and π-π stacking interactions nih.gov.

Influence of Substituent Effects on Bioactivity

The type and position of chemical groups attached to the core benzofuran (B130515) structure can dramatically alter the biological activity of the compound.

Substitutions on both the furan (B31954) and benzene (B151609) portions of the benzofuran scaffold have been systematically studied to optimize activity.

For a series of 2-phenyl-benzofuran-3-carboxamide derivatives investigated as Sortase A inhibitors, modifications to a phenyl group at the C-2 position were explored. The findings revealed that a hydroxyl group on this C-2 phenyl substituent was preferred for activity. Replacing the hydroxyl group with other substituents, such as methoxy, halogen, or nitro groups, generally led to a decrease in enzyme inhibitory activity nih.govresearchgate.net. This highlights the specific electronic and hydrogen-bonding requirements at this position for potent inhibition.

In a different series of 2,3-dihydrobenzo[b]furan-7-carboxamide analogues evaluated as serotonin (B10506) 5-HT4 receptor agonists, substitutions at the C-2 position of the dihydrofuran ring with small alkyl groups like methyl and ethyl were found to be advantageous, leading to compounds more potent than the reference drug, cisapride (B12094) nih.gov. This suggests that even small, lipophilic substituents at this position can enhance binding affinity.

Studies on benzofuran derivatives with anticancer properties have also shown that substitutions on the benzene ring can be beneficial. For instance, the introduction of a fluorine atom at the C-4 position of a 2-benzofuranyl group resulted in a twofold increase in potency and inhibitory activity against urokinase-type plasminogen activator (uPA) nih.gov.

Table 1: Effect of C-2 Position Substituents on the Bioactivity of Benzofuran Analogues

| Parent Scaffold | C-2 Substituent | Target | Effect on Activity | Reference |

|---|---|---|---|---|

| 2-Phenyl-benzofuran-3-carboxamide | 2'-Hydroxyphenyl | Sortase A | Potent Inhibition | nih.gov |

| 2-Phenyl-benzofuran-3-carboxamide | 2'-Methoxyphenyl | Sortase A | Reduced Inhibition | nih.gov |

| 2-Phenyl-benzofuran-3-carboxamide | 2'-Chlorophenyl | Sortase A | Reduced Inhibition | nih.gov |

| 2,3-Dihydrobenzofuran-7-carboxamide | Methyl | 5-HT4 Receptor | Increased Agonism | nih.gov |

This table is generated based on data from analogues of this compound.

The carboxamide moiety at the C-3 position is a cornerstone of the molecule's pharmacophore and is essential for the biological activity in many analogues nih.govresearchgate.net. Modifications to the amide nitrogen (N-substitution) have proven to be a powerful strategy for fine-tuning potency and selectivity.

In the development of anticancer benzofuran derivatives, the introduction of an N-phenethyl group on the carboxamide was found to significantly boost antiproliferative activity. This activity could be further enhanced by placing a morpholinyl substituent on the para position of the N-phenethyl ring nih.gov. Similarly, a study on coumarin-3-carboxamides, which are structurally related to benzopyrans, identified that N-aryl amides with fluoro substitutions (e.g., 4-fluoro and 2,5-difluoro benzamide) were the most potent derivatives against several cancer cell lines mdpi.com. Molecular docking in that study suggested that the benzamide (B126) feature is crucial for binding to the target enzyme mdpi.com.

These findings collectively underscore that the N-substituent of the carboxamide group plays a critical role in mediating interactions with the biological target. The size, electronics, and hydrogen-bonding capacity of the substituent can be tailored to optimize these interactions.

Table 2: Influence of Carboxamide N-Substituents on Anticancer Activity of Benzofuran and Coumarin (B35378) Analogues

| Core Scaffold | Carboxamide N-Substituent | Cancer Cell Line | Activity | Reference |

|---|---|---|---|---|

| Benzofuran | N-Phenethyl | Not specified | Significantly enhanced | nih.gov |

| Benzofuran | N-(p-morpholinyl)phenethyl | Not specified | Further enhanced | nih.gov |

| Coumarin-3-carboxamide | N-(4-fluorophenyl) | HeLa | IC₅₀ = 0.39 µM | mdpi.com |

| Coumarin-3-carboxamide | N-(2,5-difluorophenyl) | HeLa | IC₅₀ = 0.75 µM | mdpi.com |

| Coumarin-3-carboxamide | N-(4-fluorophenyl) | HepG2 | IC₅₀ = 2.62 µM | mdpi.com |

This table is generated based on data from analogues of this compound.

Comparative SAR Analysis with Related Benzofuran and Benzopyran Derivatives

Comparing the SAR of benzofuran-based compounds with other heterocyclic systems provides valuable context for understanding the role of the core scaffold. Research on serotonin 5-HT4 receptor agonists directly compared benzamides, indoles, and benzofurans. The study found that constructing a benzofuran or a 2,3-dihydrobenzofuran (B1216630) skeleton led to a significant enhancement of agonist activity compared to a simple benzamide, while building an indole (B1671886) skeleton caused a notable decrease in activity nih.gov. This demonstrates the privileged nature of the benzofuran scaffold for this particular target.

Benzopyrans (also known as chromenes or coumarins, depending on the oxidation state and substitutions) are structurally very similar to benzofurans, differing by an additional carbon in the heterocyclic ring. Like benzofurans, benzopyran derivatives have a wide range of biological activities, including anticancer, antimicrobial, and insulin-sensitizing effects nih.govpsu.eduresearchgate.net.

Notably, coumarin-3-carboxamide derivatives have been synthesized and evaluated for anticancer activity, showing that this scaffold can also present potent bioactivity when functionalized in a manner similar to the benzofuran-3-carboxamides mdpi.com. The SAR for these coumarin derivatives also pointed to the importance of the carboxamide functionality, particularly with fluoro-substituted N-phenyl groups, for achieving high potency mdpi.com. This parallel suggests that the general pharmacophoric features—an aromatic ring fused to an oxygen-containing heterocycle with a C-3 carboxamide group—are adaptable across closely related scaffolds for certain biological targets.

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of molecules. researchgate.netresearchgate.net Such calculations are foundational for predicting a molecule's stability, reactivity, and spectroscopic characteristics. For derivatives of the benzofuran (B130515) family, DFT has been widely applied to elucidate their structural and electronic features. researchgate.netresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Table 1: Representative Electronic Descriptors Calculated for a Benzofuran Derivative (Data is illustrative based on published calculations for related benzofuran compounds like 1-benzofuran-2-carboxylic acid). researchgate.net

| Descriptor | Definition | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.367 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.632 |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.735 |

| Ionization Potential (I) | I ≈ -EHOMO | 6.367 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.632 |

| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | -3.999 |

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.367 |

| Softness (S) | S = 1 / η | 0.422 |

| Electrophilicity Index (ω) | ω = µ² / 2η | 3.374 |

Source: Adapted from computational studies on benzofuran derivatives. researchgate.netnih.gov

These descriptors for the benzofuran scaffold suggest a stable molecule with a moderate energy gap. The distribution of HOMO and LUMO densities across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attacks, respectively, which is crucial information for understanding its interaction with biological macromolecules. researchgate.net

Quantum mechanical calculations are frequently used to predict spectroscopic data, such as FT-IR, Raman, and NMR spectra. researchgate.netresearchgate.net By calculating the vibrational frequencies and chemical shifts of a molecule in its optimized geometric state, researchers can compare theoretical spectra with experimental results. This comparison helps to confirm the molecular structure and aids in the assignment of spectral bands. researchgate.net

For instance, DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) have been successfully used to simulate the vibrational spectra of benzofuran derivatives. researchgate.net The computed frequencies and assignments based on Potential Energy Distribution (PED) analysis show good agreement with experimental FT-IR and FT-Raman data, validating the computational model. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing further structural confirmation. researchgate.net

Molecular Dynamics (MD) Simulations in Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a dynamic view of the interaction between a ligand, such as a benzofuran derivative, and its biological target (e.g., a protein or enzyme). nih.govmdpi.com These simulations model the movements of atoms over time, providing insights into the stability of the ligand-protein complex, the specific interactions that maintain binding, and the conformational changes that may occur upon binding. nih.govnih.gov

In studies involving benzofuran-based inhibitors, MD simulations are used to:

Assess the stability of the docking pose predicted by molecular docking. nih.gov

Analyze the hydrogen bond networks and hydrophobic interactions between the ligand and the active site residues. nih.gov

Calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. nih.gov

For example, MD simulations of benzofuran-based compounds targeting enzymes like Sortase A or polyketide synthase Pks13 have revealed the key amino acid residues responsible for stable binding. nih.govnih.gov The simulations can track the root-mean-square deviation (RMSD) of the protein and ligand to confirm that the complex remains stable throughout the simulation period. nih.gov

In Silico Approaches for Target Identification and Mechanism of Action Studies

Computational methods are indispensable for identifying potential biological targets of a compound and for postulating its mechanism of action. nih.govnih.gov These approaches are broadly categorized as either ligand-based or structure-based.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. Pharmacophore models define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available from sources like X-ray crystallography or NMR spectroscopy. beilstein-journals.org The primary tool in SBDD is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within the target's active site. beilstein-journals.orgxjtlu.edu.cn This approach has been widely used for benzofuran derivatives to design potent inhibitors for various targets, including protein kinases and enzymes involved in bacterial pathogenesis. nih.govnih.gov For example, the design of 2-phenyl-benzofuran-3-carboxamide inhibitors of Staphylococcus aureus Sortase A was guided by docking studies to understand how the compounds mimic the natural substrate in the binding pocket. nih.govxjtlu.edu.cn

Virtual Screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com It can be performed using either ligand-based (e.g., pharmacophore screening) or structure-based (e.g., high-throughput docking) methods. nih.govmdpi.com Virtual screening of compound databases against targets like the epidermal growth factor receptor (EGFR) has led to the identification of novel benzofuran-based hits. nih.gov

Lead Optimization is the process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govscienceopen.com Computational tools are heavily used in this stage. For instance, docking and MD simulations can predict how structural modifications to a benzofuran carboxamide scaffold might enhance binding to the target. nih.gov By analyzing the structure-activity relationships (SARs) from an initial set of compounds, medicinal chemists can make rational, data-driven decisions to synthesize new analogues with improved profiles. nih.govnih.gov This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. scienceopen.com

Investigation of Biological Target Interactions and Proposed Mechanisms of Action for Benzofuran Carboxamide Analogues

Exploration of Enzyme Inhibition by Benzofuran (B130515) Carboxamide Derivatives

Benzofuran carboxamide derivatives have emerged as a versatile class of enzyme inhibitors, targeting a diverse array of enzymes implicated in various diseases. orientjchem.org The structural features of the benzofuran ring system, combined with the hydrogen bonding capabilities of the carboxamide group, allow for specific and potent interactions within enzyme active sites. nih.govresearchgate.net Structure-activity relationship (SAR) studies consistently demonstrate that modifications to the benzofuran core, the substitution patterns, and the nature of the amide substituent are critical in determining both the potency and selectivity of inhibition. nih.gov For instance, the amide group at the 3-position of the benzofuran ring has been identified as essential for the inhibitory activity against certain enzymes like Sortase A. nih.govresearchgate.net

Detailed research has identified several key enzymes that are effectively inhibited by benzofuran carboxamide analogues.

Polyketide Synthase 13 (Pks13): This enzyme is crucial for the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis (Mtb) cell wall, making it a prime target for anti-tuberculosis drug development. nih.govnih.gov The benzofuran-3-carboxamide, TAM16 , was identified as a lead compound that potently inhibits the thioesterase (TE) domain of Pks13. nih.govacs.org However, its development was hindered by cardiotoxicity. nih.gov Subsequent structure-based design led to 3,4-fused tricyclic benzofuran derivatives that retain potent anti-tubercular activity (MIC values as low as 0.0156-0.0313 μg/mL) while showing negligible inhibition of the hERG channel, a common source of cardiotoxicity. nih.gov Molecular modeling suggests these conformationally restricted analogues achieve enhanced activity through π-π stacking interactions within the Pks13-TE binding domain. nih.gov

Acetylcholinesterase (AChE) and BACE1: Both AChE and β-amyloid precursor protein cleaving enzyme 1 (BACE1) are significant targets in Alzheimer's disease research. A tacrine-benzofuran hybrid compound, C1 , has been shown to be a dual inhibitor of both Aβ₄₂ peptide aggregation and BACE1 activity. nih.gov Molecular dynamics simulations revealed that C1 interacts strongly with the active site residues (Asp32 and Asp228) of BACE1, stabilizing the enzyme in a non-active conformation. nih.gov This dual-action capability highlights the potential of the benzofuran scaffold in creating multi-target-directed ligands for complex neurodegenerative diseases.

Sortase A (SrtA): In Gram-positive bacteria such as Staphylococcus aureus, the transpeptidase Sortase A is a key virulence factor responsible for anchoring surface proteins to the cell wall. nih.govnih.gov A series of 2-phenyl-benzofuran-3-carboxamide derivatives have been synthesized and identified as potent SrtA inhibitors. nih.gov One of the most potent compounds, Ia-22 , exhibited an IC₅₀ value of 30.8 μM. nih.govresearchgate.net Other benzofuran cyanide derivatives have also shown excellent inhibitory activity against SrtA, with IC₅₀ values ranging from 3.3 μM to 21.8 μM. researchgate.net

| Compound/Analogue Series | Target Enzyme | Key Findings | Reported IC₅₀/MIC Values | Source |

|---|---|---|---|---|

| Tricyclic Benzofuran Derivatives | Polyketide Synthase 13 (Pks13) | Potent antitubercular activity with reduced cardiotoxicity. | MIC = 0.0156-0.0313 µg/mL | nih.gov |

| Tacrine-Benzofuran Hybrid (C1) | BACE1 | Strong interaction with active site residues. | Not specified in abstracts | nih.gov |

| 2-Phenyl-benzofuran-3-carboxamide (Ia-22) | Sortase A (SrtA) | Potent inhibitor of S. aureus SrtA. | 30.8 µM | nih.govresearchgate.net |

| Benzofuran Cyanide Derivatives | Sortase A (SrtA) | Excellent inhibitory activity against SrtA. | 3.3 µM to 21.8 µM | researchgate.net |

Receptor Modulation Studies

Benzofuran carboxamide derivatives are also recognized as effective modulators of various cell surface and nuclear receptors. Their ability to selectively bind to and alter the function of specific receptors makes them valuable candidates for treating a range of conditions, including neuropathic pain and inflammatory diseases. nih.gov

Cannabinoid Receptors (CB1 and CB2): The endocannabinoid system, particularly the CB1 and CB2 receptors, is a significant target for benzofuran-based compounds. A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective CB2 receptor agonists. nih.gov The CB2 receptor is an emerging target for neuropathic pain, as its stimulation can suppress neuroinflammation. nih.gov For the most selective compound in one study, MDA7 , further analysis revealed that the S-enantiomer was the active form. nih.gov Other studies have developed benzofuran carboxamides that modulate both CB1 and CB2 receptors, indicating that the selectivity can be fine-tuned based on the substitution pattern on the core structure.

NMDA Receptors: While direct binding of benzofuran carboxamides to N-methyl-D-aspartate (NMDA) receptors is not prominently documented, an indirect modulatory effect is plausible through the known interaction between CB1 and NMDA receptors. Research has demonstrated a physical and functional association between CB1 receptors and NMDA receptors. Cannabinoid-induced activation of CB1 receptors can lead to the internalization of NMDA receptor subunits, thereby reducing glutamatergic signaling. Given that benzofuran derivatives can modulate CB1 receptors, they may indirectly influence NMDA receptor activity and glutamatergic function through this cross-talk mechanism.

Pathways Perturbation Analysis (e.g., AKT/mTOR, HIF-1 pathways)

The biological effects of benzofuran carboxamides often result from their ability to interfere with critical intracellular signaling pathways that regulate cell survival, proliferation, and response to stress.

HIF-1 Pathway: The Hypoxia-Inducible Factor-1 (HIF-1) pathway is crucial for tumor survival and progression, particularly in p53-independent cancers. A benzene-sulfonamide-based benzofuran derivative was specifically designed to inhibit the HIF-1 pathway. This compound successfully inhibited the proliferation of both p53-null and p53-mutated cancer cells, providing a new chemical scaffold for designing agents against p53-independent tumors. ambeed.com

AKT/mTOR Pathway: The AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. While it is a common target in drug discovery, specific studies detailing the direct perturbation of the AKT/mTOR pathway by 2-Oxooctahydro-1-benzofuran-3-carboxamide or its close analogues were not prominently identified in the reviewed literature. However, given the pathway's intersection with processes like HIF-1 regulation, indirect effects are possible and represent an area for future investigation.

Molecular Recognition and Binding Mode Analysis

Understanding how benzofuran carboxamide analogues bind to their targets at the atomic level is crucial for rational drug design and optimization. Molecular docking and other computational studies have provided significant insights into these interactions.

Advanced Research Directions and Future Perspectives

Development of Novel Benzofuran (B130515) Carboxamide Scaffolds with Enhanced Target Selectivity

The benzofuran carboxamide scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets. researchgate.netnih.gov A significant research direction is the rational design of novel derivatives to enhance selectivity for specific receptors or enzymes, thereby minimizing off-target effects. For instance, studies on N-phenylbenzofuran-2-carboxamides have demonstrated their potential as selective ligands for sigma receptors, which are implicated in a range of neurological disorders. nih.gov By modifying substituents on both the benzofuran ring and the carboxamide nitrogen, researchers can fine-tune the electronic and steric properties of the molecule to achieve high-affinity and selective binding. nih.gov The development of 18F-labeled phenylbenzofuran-2-carboxamide derivatives as PET probes for the orexin (B13118510) 1 receptor (OX1R) further highlights the adaptability of this scaffold for creating highly selective imaging agents. organic-chemistry.org

Future work will likely involve the synthesis and screening of a diverse library of "2-Oxooctahydro-1-benzofuran-3-carboxamide" analogs. Modifications could include the introduction of various substituents on the octahydro-benzofuran ring system to probe interactions with target proteins and the exploration of a wide range of amines to generate a diverse set of carboxamides. The goal is to identify compounds with superior potency and a clean selectivity profile against closely related biological targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of complex heterocyclic compounds like "this compound" is no exception. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties, significantly accelerating the research and development process.

De novo design: Generating novel molecular structures with desired pharmacological profiles.

Predictive modeling: Forecasting properties such as absorption, distribution, metabolism, and excretion (ADME) and toxicity.

Virtual screening: Efficiently screening large virtual libraries of compounds against a specific biological target.

By leveraging AI and ML, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. This data-driven approach complements traditional medicinal chemistry strategies and opens new avenues for the discovery of innovative therapeutics based on the octahydro-1-benzofuran core.

Exploration of Polycyclic Systems Incorporating the Octahydro-1-benzofuran Core

The synthesis of polycyclic systems that incorporate the octahydro-1-benzofuran core represents a compelling frontier in synthetic chemistry. Such complex architectures can lead to molecules with novel three-dimensional shapes and potentially unique biological activities. The inherent functionality of "this compound," including the lactone and carboxamide groups, provides reactive handles for the construction of additional fused or bridged ring systems.

Recent advances in synthetic methodologies, such as cascade reactions and C-H activation, are enabling the construction of increasingly complex molecular scaffolds. nih.gov For example, a unique free radical cyclization cascade has been shown to be an excellent method for synthesizing difficult-to-prepare polycyclic benzofuran compounds. rsc.org The exploration of such reactions starting from the saturated octahydro-1-benzofuran system could lead to the discovery of novel chemical entities with interesting pharmacological properties. Research in this area would not only expand the chemical space around this scaffold but also contribute to the development of new synthetic strategies for complex molecule synthesis.

Challenges and Opportunities in the Academic Research of Complex Heterocycles

The academic pursuit of complex heterocyclic compounds like "this compound" is fraught with both challenges and opportunities. A significant hurdle is the often multi-step and low-yielding synthesis of these intricate molecules. The development of efficient, stereoselective, and scalable synthetic routes is a constant challenge that drives innovation in organic chemistry.

Furthermore, the characterization of these novel compounds requires a sophisticated array of analytical techniques, including advanced NMR spectroscopy and mass spectrometry. researchgate.net A thorough understanding of their conformational preferences and stereochemistry is crucial for elucidating structure-activity relationships.

Despite these challenges, the academic exploration of complex heterocycles offers immense opportunities. It pushes the boundaries of synthetic chemistry, leading to the discovery of new reactions and methodologies. nih.gov Moreover, these novel compounds can serve as valuable tools to probe biological systems and uncover new therapeutic targets. The unique structural motifs present in molecules like "this compound" provide a rich playground for fundamental research that can ultimately translate into practical applications in medicine and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.